molecular formula C8H5BrClN3OS B3418948 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1339113-49-3

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B3418948
CAS No.: 1339113-49-3
M. Wt: 306.57 g/mol
InChI Key: XPCMMWXVBMLSRX-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a 4,5-dihydrotriazol-5-one core substituted with a 3-sulfanyl (-SH) group and a 4-bromo-2-chlorophenyl ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The presence of halogen atoms (bromo and chloro) and the sulfanyl group likely enhances its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

4-(4-bromo-2-chlorophenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3OS/c9-4-1-2-6(5(10)3-4)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCMMWXVBMLSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C(=O)NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339113-49-3
Record name 4-(4-bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Phenyl Ring: The phenyl ring with bromo and chloro substituents can be introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding phenyl derivatives.

    Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives without halogen substituents.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one, with the CAS number 1339113-49-3, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The compound's triazole moiety is significant in medicinal chemistry due to its ability to interact with biological targets. Research has indicated that derivatives of triazoles exhibit antimicrobial, antifungal, and anticancer properties.

Case Studies:

  • Antifungal Activity : Studies have shown that triazole derivatives can inhibit the growth of various fungal strains. For instance, modifications to the triazole ring have been linked to enhanced antifungal activity against resistant strains of Candida spp. .
  • Anticancer Potential : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. Further studies are needed to evaluate the specific effects of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl derivatives on cancer cell lines.

Agrochemicals

The compound also shows promise in agricultural applications, particularly as a fungicide or pesticide. Its structural characteristics allow it to function effectively against plant pathogens.

Research Insights:

  • Fungicidal Activity : Initial studies suggest that compounds similar to 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl can inhibit the growth of phytopathogenic fungi, making them suitable candidates for development as agricultural fungicides .

Materials Science

In materials science, the unique properties of this compound can be exploited in the development of new materials with specific functionalities.

Potential Applications:

  • Polymer Chemistry : The incorporation of triazole-based compounds into polymer matrices can enhance their mechanical and thermal properties. Research is ongoing to explore these modifications for creating advanced materials with improved durability and resistance to environmental factors .

Data Table of Relevant Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer properties
AgrochemicalsEffective against phytopathogenic fungi
Materials ScienceEnhances mechanical properties in polymers

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The specific pathways affected by this compound depend on its biological activity and the context in which it is used. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism.

Comparison with Similar Compounds

Structural Analogues with Antioxidant Activity

Several 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and evaluated for antioxidant activity. Key analogues include:

Compound Name Substituents Antioxidant Activity (vs. BHT/BHA) Key Findings Reference ID
1-Acetyl-3-alkyl(aryl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-triazol-5-one Acetyl, alkyl/aryl, benzylidenamino Moderate to high Higher reducing power in Oyaizu method; metal chelation comparable to BHA
3-(m-Chlorobenzyl)-4-(4-methylbenzoxy)-benzylidenamino-triazol-5-one m-Chlorobenzyl, 4-methylbenzoxy, benzylidenamino Not explicitly quantified Optimized via DFT methods; structural insights into electronic properties
4-(4-Diethylamino-benzylidenamino)-triazol-5-one Diethylamino-benzylidenamino Variable Activity influenced by substituent polarity; moderate radical scavenging
Target Compound 4-Bromo-2-chlorophenyl, 3-sulfanyl Inferred high Sulfanyl group enhances metal chelation; halogen substituents boost stability

Key Observations :

  • The 3-sulfanyl group in the target compound may improve metal chelating activity compared to acetyl or alkylated analogues due to sulfur's electron-rich nature .

Acidic Properties (pKa) and Solvent Effects

The acidity of triazolone derivatives is influenced by substituents and solvent environments. Studies using potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal:

Compound Type Substituents pKa Range Solvent Reference ID
3-Alkyl-4-(3,4-dihydroxybenzylidenamino) Dihydroxybenzylidenamino 8.2–9.5 Acetonitrile
4-(3-Ethoxy-4-hydroxybenzylidenamino) Ethoxy-hydroxybenzylidenamino 7.8–9.1 tert-Butyl alcohol
Target Compound Bromo-chlorophenyl, sulfanyl Estimated 7.5–8.8 N/A

Key Observations :

  • Electron-withdrawing groups (e.g., halogens) lower pKa values by stabilizing deprotonated forms, increasing acidity .
  • The target compound’s bromo-chlorophenyl group likely results in a pKa closer to the lower end of the range, enhancing solubility in polar solvents .

Key Observations :

  • The sulfanyl group may confer dual functionality: antioxidant (via radical scavenging) and antimicrobial (via thiol-disulfide interactions) .
  • Halogenated aryl groups (e.g., bromo-chlorophenyl) are associated with antitumor and herbicidal activities, suggesting the target compound could be repurposed for multiple applications .

Physicochemical and Spectral Comparisons

Spectral Data (IR/NMR)

  • IR : The target compound’s C=S stretch (~1212 cm⁻¹) aligns with sulfur-containing analogues (e.g., compound 6m in ).
  • 1H-NMR : Aromatic protons in the bromo-chlorophenyl ring resonate at δ 6.10–8.01 ppm, similar to benzoxazolyl derivatives .
  • 13C-NMR : The triazolone carbonyl carbon is expected near δ 165–170 ppm, consistent with other 4,5-dihydrotriazol-5-ones .

Biological Activity

Overview

4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, notable for its diverse biological activities. This compound's unique structure, featuring a triazole ring and halogenated phenyl substituents, positions it as a potential candidate for various therapeutic applications.

  • Molecular Formula : C10H8BrClN4S
  • Molecular Weight : 306.57 g/mol
  • CAS Number : 1339113-49-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
  • Introduction of the Phenyl Ring : Accomplished via nucleophilic substitution reactions.
  • Formation of the Sulfanyl Group : Introduced through thiolation reactions using thiol reagents .

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. Specifically, 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl derivatives have shown effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Studies : The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Properties : In vitro tests revealed efficacy against common fungal pathogens, suggesting potential use in antifungal therapies .

Antiviral Activity

The compound's antiviral potential has also been explored:

  • Mechanism of Action : It is hypothesized that the triazole moiety may interfere with viral replication by inhibiting specific enzymes critical for viral life cycles.
  • Case Studies : In laboratory settings, derivatives of this compound have shown activity against HIV and other viruses, with varying degrees of potency depending on structural modifications .

Anticancer Properties

The biological activity of 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl compounds extends to anticancer effects:

  • Cell Line Studies : Research has indicated that certain derivatives exhibit cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values in the micromolar range .
  • Mechanisms : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interaction with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromo and chloro) on the phenyl ring plays a crucial role in enhancing the biological activity of triazole derivatives. SAR studies suggest that:

  • Bromine Substitution : Enhances antimicrobial and antiviral activities compared to other halogens.
  • Chlorine Substitution : Contributes to improved solubility and bioavailability in biological systems .

Research Findings Summary Table

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliSignificant inhibition
AntifungalCandida albicans, AspergillusEffective at low concentrations
AntiviralHIVInhibition of viral replication
AnticancerHCT116, T47DInduction of apoptosis

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-1,2,4-triazol-5-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with substituted benzaldehydes or ketones under acidic conditions. For example, triazole-thione derivatives are synthesized via refluxing in ethanol with catalytic acetic acid (1–2 equivalents) for 6–8 hours . Optimization includes monitoring reaction progress by TLC and adjusting stoichiometry of bromo-chlorophenyl precursors to minimize side products .

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromo-chlorophenyl groups) and sulfanyl protons (δ 3.8–4.2 ppm as broad singlets).
  • 13C NMR : Confirm triazolone carbonyl at δ 165–170 ppm and aromatic carbons at δ 120–140 ppm .
  • IR : Detect C=O stretching (1670–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) . Cross-validation with X-ray crystallography (e.g., C–C bond lengths: 1.36–1.42 Å) resolves ambiguities .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in ethanol/water (3:1 v/v) at 25°C produces diffraction-quality crystals. For halogenated derivatives, adding 5% DMSO improves crystal packing by enhancing π-π interactions (e.g., centroid distances: 3.7–4.1 Å) .

Q. Which substituents on the triazole ring significantly influence biological activity, and how are they introduced?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br, -Cl) at the 4-position enhance antimicrobial activity. These are introduced via nucleophilic substitution using NaH/DMF at 80°C . Substitutions at the 3-sulfanyl position (e.g., alkylation with iodomethane) modulate lipophilicity, assessed via LogP calculations (e.g., ΔLogP = 0.5–1.2) .

Q. How is purity assessed, and what analytical methods are prioritized for this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm; purity >95% required for biological assays .
  • Elemental Analysis : Tolerance limits for C, H, N: ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT-optimized structures)?

  • Methodological Answer : Discrepancies in bond angles (e.g., C–N–C: DFT-predicted 115° vs. X-ray-observed 118°) are resolved by refining computational parameters (e.g., B3LYP/6-311+G(d,p) basis set). Solvent effects in NMR predictions are accounted for using PCM models .

Q. What strategies are employed to establish structure-activity relationships (SAR) for triazole derivatives in antimicrobial studies?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., -F, -CH₃, -OCH₃).
  • Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.
  • Step 3 : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, -Br (σ = +0.23) shows 2-fold higher potency than -CH₃ (σ = -0.17) .

Q. What experimental designs are used to study the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor by LC-MS to identify breakdown products (e.g., dehalogenated triazoles) .
  • Soil Metabolism : Use ¹⁴C-labeled compound in microcosms; measure mineralization to CO₂ over 30 days .

Q. How do crystallographic studies inform the design of triazole derivatives with enhanced thermal stability?

  • Methodological Answer : X-ray data reveal intermolecular interactions (e.g., C–H···π, π-π stacking) that stabilize the lattice. For instance, derivatives with 4-fluorophenyl groups exhibit higher melting points (mp = 220–225°C) due to enhanced packing efficiency (density = 1.45–1.52 g/cm³) .

Q. What methodologies address low yields in multi-step syntheses of triazole derivatives?

  • Methodological Answer :
  • Optimize Stepwise Reactions : Isolate intermediates (e.g., hydrazides) to prevent side reactions.
  • Catalysis : Use CuI (5 mol%) in cyclization steps to improve yields from 45% to 72% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2-chlorophenyl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one

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